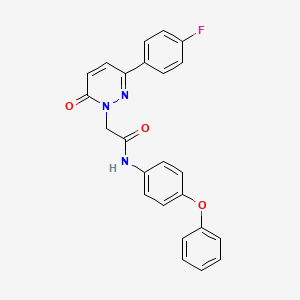

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide

Descripción

2-(3-(4-Fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 4-fluorophenyl substituent on the pyridazinone ring and a 4-phenoxyphenyl group on the acetamide moiety. The pyridazinone core (a six-membered ring with two adjacent nitrogen atoms and a ketone group) is a pharmacologically relevant scaffold known for its role in modulating enzyme activity, particularly in kinase and protease inhibition .

Its synthesis likely follows a nucleophilic substitution pathway, as seen in analogous pyridazinone-acetamide hybrids, where chloroacetamide intermediates react with substituted pyridazinones under basic conditions .

Propiedades

Fórmula molecular |

C24H18FN3O3 |

|---|---|

Peso molecular |

415.4 g/mol |

Nombre IUPAC |

2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-phenoxyphenyl)acetamide |

InChI |

InChI=1S/C24H18FN3O3/c25-18-8-6-17(7-9-18)22-14-15-24(30)28(27-22)16-23(29)26-19-10-12-21(13-11-19)31-20-4-2-1-3-5-20/h1-15H,16H2,(H,26,29) |

Clave InChI |

XQDDCLTVUUTRAR-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable diketone or dicarbonyl compound under acidic or basic conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with the pyridazine ring.

Attachment of the Phenoxyphenylacetamide Moiety: This step involves the acylation of the pyridazine ring with a phenoxyphenylacetic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophilic substitution using sodium methoxide in methanol or electrophilic substitution using bromine in acetic acid.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with varying functional groups.

Aplicaciones Científicas De Investigación

2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparación Con Compuestos Similares

Pyridazinone Core Modifications

Acetamide Tail Modifications

- Aromatic vs.

- Electron-Donating vs.

Analytical Characterization

- Spectroscopy: ¹H NMR and LCMS are standard for confirming regiochemistry and purity (e.g., δ 8.20 ppm for pyridazinone protons in [1]).

Actividad Biológica

The compound 2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 383.4 g/mol. Its structure features a pyridazinone core, which is known for its diverse biological activities. The presence of fluorine and phenoxy groups enhances its pharmacological potential.

| Property | Value |

|---|---|

| Molecular Formula | C20H18FN3O4 |

| Molecular Weight | 383.4 g/mol |

| IUPAC Name | N-(3,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |

| InChI Key | FTYOBDSZPVJVDM-UHFFFAOYSA-N |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in key metabolic pathways, similar to other pyridazinone derivatives that target histone deacetylases (HDACs) .

- Receptor Modulation : It can interact with various receptors, potentially leading to altered signaling pathways that affect cell proliferation and survival.

- Gene Expression Regulation : The compound might influence the expression of genes related to disease processes through epigenetic modifications.

Anticancer Properties

Recent studies have indicated that compounds derived from the pyridazinone scaffold exhibit significant anticancer activity. For instance, similar derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of this compound is noteworthy, particularly in the context of neurodegenerative diseases. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress-induced damage, suggesting a possible therapeutic application in conditions like Alzheimer's disease .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications at specific positions on the pyridazinone ring significantly affect the biological activity. For example:

- The introduction of fluorine at the para position of the phenyl ring enhances lipophilicity and may improve binding affinity to target enzymes.

- Substituents on the phenoxy group can alter the interaction dynamics with biological targets, thus modifying efficacy and safety profiles.

Case Studies

- Neuroprotective Activity : A study evaluating similar compounds demonstrated that they could protect neuron cells from hydrogen peroxide-induced damage at sub-micromolar concentrations without significant cytotoxicity . This suggests potential for development as neuroprotective agents.

- Anticancer Evaluation : In vitro studies on derivatives have shown promising results against various cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.